5-Hydroxymethyl-5,6-dihydrouridine
Description
Landscape of Post-transcriptional RNA Modifications and Their Biological Significance
Following transcription, RNA molecules undergo a variety of chemical alterations, collectively known as post-transcriptional modifications. wikipedia.orglecturio.com These modifications are not mere decorations but are crucial for the proper functioning of RNA. nih.govnih.gov To date, over 150 distinct RNA modifications have been identified across all domains of life, including bacteria, eukaryotes, and archaea. pnas.orgnih.gov
These modifications are introduced by specific enzymes and can range from simple additions, like methylation, to more complex rearrangements of the nucleoside structure. nih.gov The most heavily modified RNA species are transfer RNAs (tRNAs), where up to 25% of their nucleotides can be altered in eukaryotes. nih.gov Ribosomal RNAs (rRNAs) are also extensively modified. nih.govnih.gov While initially thought to be primarily a feature of non-coding RNAs, it is now evident that messenger RNAs (mRNAs) also contain a diverse array of modifications that influence their fate and function. nih.govnih.gov
The biological significance of these modifications is vast and multifaceted. They play critical roles in:
RNA Structure and Stability: Modifications can influence the three-dimensional structure of RNA, affecting its folding and stability. nih.govwikipedia.org For instance, some modifications stabilize helical structures, while others introduce flexibility. wikipedia.org
Molecular Interactions: Modified nucleosides can act as recognition elements for specific proteins and other nucleic acids, thereby modulating RNA-protein and RNA-RNA interactions. nih.govnih.gov
Gene Expression Regulation: In mRNA, modifications can impact every step of its life cycle, including splicing, nuclear export, translation, and degradation. wikipedia.org The discovery of enzymes that can add or remove these marks suggests a dynamic regulatory system, often referred to as the "epitranscriptome". nih.gov
Cellular Stress Response: The levels and distribution of certain RNA modifications can change in response to cellular stresses like nutrient deprivation or heat shock, indicating their role in cellular adaptation and survival. nih.govnih.gov
The study of these modifications, a field known as epitranscriptomics, is rapidly expanding, revealing new layers of complexity in the regulation of genetic information.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O7 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h4-7,9,13-16H,1-3H2,(H,11,17,18)/t4?,5-,6-,7-,9-/m1/s1 |
InChI Key |
KOPMEOOYZLDBNC-KWCDMSRLSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO |
Origin of Product |
United States |
Enzymatic Biogenesis and Metabolism of 5 Hydroxymethyl 5,6 Dihydrouridine Pathways
Dihydrouridine Synthase (Dus) Enzyme Family: Catalytic Mechanisms and Specificity
The dihydrouridine synthase (Dus) family of enzymes is essential for the synthesis of 5,6-dihydrouridine (B1360020), the precursor to 5-hydroxymethyl-5,6-dihydrouridine. medchemexpress.com These enzymes catalyze the reduction of uridine (B1682114) to dihydrouridine within RNA molecules. pnas.org
Role of Flavin-dependent Reductase Activity in Dihydrouridine Formation
Dihydrouridine synthases are flavin-dependent enzymes that use a flavin mononucleotide (FMN) cofactor to facilitate the reduction of uridine. nih.govnih.gov The process involves the transfer of a hydride from a reduced flavin cofactor to the uracil (B121893) ring of uridine. nih.govresearchgate.net This reaction saturates the double bond in the uridine base, creating dihydrouridine. nih.govplos.org The flavin cofactor is then returned to its original state to be used in another reaction. wikipedia.org
Substrate Recognition and Determinants for Site-Specific Modification by Dus Enzymes
Dus enzymes are highly selective, modifying only specific uridine residues within their target RNA molecules. pnas.orgnih.gov This precision is largely determined by the three-dimensional structure of the RNA substrate. hokudai.ac.jpresearchgate.net Dus enzymes recognize particular structural features, such as the D-loop of transfer RNA (tRNA), which positions the target uridine for modification. pnas.orghokudai.ac.jp The enzyme interacts with the sugar-phosphate backbone and surrounding bases to ensure accurate modification. researchgate.net Interestingly, the orientation of the tRNA substrate can differ dramatically between different Dus subfamilies, allowing them to target different uridine sites while using a similar catalytic mechanism. pnas.orgnih.gov
Molecular Evolution of Dihydrouridine Synthases with Relevance to 5-Hydroxymethylation
The Dus enzyme family is found in all major domains of life, indicating its ancient origins and fundamental biological role. nih.gov Over time, this enzyme family has diversified into subfamilies with distinct substrate specificities. nih.gov While their primary function of creating dihydrouridine is conserved, some Dus enzymes have evolved to work alongside other enzymes that perform subsequent modifications, such as hydroxymethylation. nih.gov This co-evolution points to the complex enzymatic machinery required to produce intricate modified nucleosides like this compound.
Post-Synthetic Modification Pathways: Enzymatic Hydroxymethylation of 5,6-Dihydrouridine
After the formation of 5,6-dihydrouridine by Dus enzymes, a separate enzymatic step adds a hydroxymethyl group to the C5 position. In some organisms, this hydroxymethylation is carried out by enzymes belonging to the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily. nih.gov These enzymes utilize α-ketoglutarate and molecular oxygen to hydroxylate the dihydrouridine base.
Enzymatic Reversion and Dynamics of Dihydrouridine Modifications
The conversion of uridine to dihydrouridine is not always a permanent modification. Studies have shown that the reaction catalyzed by dihydrouridine synthase can be reversible, allowing for the oxidation of dihydrouridine back to uridine. nih.govgenesilico.pl This dynamic nature suggests that the amount of dihydrouridine in RNA can be adjusted in response to the cell's needs, adding a layer of regulation to RNA function. nih.gov
Interactive Data Table: Key Enzymes and Their Functions
| Enzyme Family | Specific Enzyme Example | Function | Substrate | Product | Cofactor(s) |
| Dihydrouridine Synthase (Dus) | DusC (E. coli) | Catalyzes the reduction of a specific uridine (U16) in tRNA. pnas.orgmpg.de | Uridine in tRNA | 5,6-Dihydrouridine in tRNA | FMN, NADPH nih.govresearchgate.net |
| Dihydrouridine Synthase (Dus) | TthDus (T. thermophilus) | Catalyzes the reduction of specific uridines (U20, U20a) in tRNA. pnas.orghokudai.ac.jp | Uridine in tRNA | 5,6-Dihydrouridine in tRNA | FMN, NADPH pnas.orgnih.gov |
| Fe(II)/α-ketoglutarate-dependent dioxygenase | TET enzymes (mammals) | Catalyzes the hydroxymethylation of 5-methylcytosine (B146107) in DNA. nih.gov | 5-methylcytosine | 5-hydroxymethylcytosine (B124674) | Fe(II), α-ketoglutarate, O2 nih.gov |
Molecular and Structural Roles of 5 Hydroxymethyl 5,6 Dihydrouridine in Nucleic Acids
Modulation of RNA Backbone Flexibility and Conformational Dynamics
The presence of a dihydrouridine moiety within an RNA strand introduces significant flexibility into the sugar-phosphate backbone. caymanchem.com This increased flexibility is a direct consequence of the modification's influence on the conformational preference of the ribose sugar. wikipedia.org Unlike standard uridine (B1682114), which exists in a dynamic equilibrium between C2'-endo and C3'-endo sugar puckers, dihydrouridine strongly favors the C2'-endo conformation. wikipedia.orgoup.com The C2'-endo conformer is inherently more flexible, accommodating a wider range of glycosyl torsion angles. oup.com
This shift towards a more flexible state is not confined to the modified nucleoside alone; it propagates to the adjacent nucleotide on the 5'-side, which also shows an increased preference for the C2'-endo pucker. wikipedia.orgoup.comnih.gov Consequently, the incorporation of dihydrouridine acts as a "hinge" or point of flexibility, disrupting the rigid A-type helical structure typical of double-stranded RNA. nih.govresearchgate.net This localized increase in dynamic motion is crucial in regions of RNA, such as the D-loop of transfer RNA (tRNA), where complex tertiary folding and interactions must be accommodated. nih.govumn.edu Organisms living in cold environments, known as psychrophiles, exhibit higher levels of dihydrouridine in their tRNAs, which is thought to provide the necessary local flexibility for RNA function at or below freezing temperatures. wikipedia.org
Influence on Local Helical Geometry and Base Stacking Interactions
The reduction of the C5-C6 double bond in the uridine base to create 5,6-dihydrouridine (B1360020) has a profound impact on local RNA geometry. The most significant effect is the loss of planarity in the pyrimidine (B1678525) ring. nih.gov This puckering of the nucleobase means it can no longer participate effectively in the base stacking interactions that are fundamental to the stability of helical RNA structures. wikipedia.orgnih.gov
Stereochemical and Tautomeric Considerations of the 5,6-Dihydropyrimidine Ring
The saturation of the C5-C6 bond introduces chirality and a non-planar conformation to the pyrimidine ring. X-ray crystallographic studies of dihydrouridine show that the ring is puckered, with the C6 atom located significantly out of the plane formed by the other atoms of the base. oup.com This inherent three-dimensionality is a key stereochemical feature distinguishing it from the planar aromatic pyrimidines.
The 5,6-dihydropyrimidine ring system can also exhibit annular tautomerism, where a proton can shift between the two nitrogen atoms (N1 and N3). While derivatives of 4-hydroxypyrimidine, a related structure, show a strong preference for the keto tautomer in the solid state, different forms can exist in equilibrium. nih.gov The specific tautomeric forms present can be influenced by substituents on the ring and the surrounding chemical environment, including the formation of intramolecular hydrogen bonds. acs.orgrsc.org Dynamic NMR studies have been used to investigate this tautomeric equilibrium in various dihydropyrimidine (B8664642) derivatives. acs.org The specific tautomeric state of the 5-Hydroxymethyl-5,6-dihydrouridine ring within an RNA molecule would influence its hydrogen bonding potential and interactions with other molecules.
Conformational Preferences of the Ribose Moiety and Glycosidic Bond
A defining characteristic of dihydrouridine is its profound effect on the pucker of the attached ribose sugar. The modification strongly destabilizes the C3'-endo conformation, which is characteristic of A-form RNA helices, and instead promotes the C2'-endo conformation. oup.comnih.govnih.gov This preference is not a minor shift but a significant energetic one. Studies have shown that for a dihydrouridine monophosphate (Dp), the C2'-endo conformation is stabilized by 1.5 kcal/mol compared to uridine monophosphate (Up). researchgate.netumn.edu This effect is even more pronounced within an oligonucleotide context, where the C2'-endo form of dihydrouridine is stabilized by 5.3 kcal/mol, and this influence extends to the 5'-neighboring adenosine, which sees its C2'-endo form stabilized by 3.6 kcal/mol. nih.govresearchgate.netumn.edu
This strong preference for the C2'-endo pucker is a key mechanism by which dihydrouridine introduces flexibility, as this conformation allows for a greater range of motion around the glycosidic bond that links the ribose to the nucleobase. oup.com The post-transcriptional formation of dihydrouridine is therefore seen as a biological strategy to introduce conformational flexibility, in direct opposition to other modifications like ribose methylation or 2-thiolation which stabilize the C3'-endo conformer to enhance regional stability. researchgate.netumn.edu
Data Tables
Table 1: Ribose Conformational Preferences of Uridine vs. Dihydrouridine-Containing Compounds at 25°C
| Compound | Fractional Population C2'-endo (%) | Fractional Population C3'-endo (%) | Equilibrium Constant (Keq = [C2'-endo]/[C3'-endo]) |
| Up (Uridine monophosphate) | 46 | 54 | 0.85 |
| Dp (Dihydrouridine monophosphate) | 67.5 | 32.5 | 2.08 |
| D in ApDpA (Dihydrouridine in an oligonucleotide) | 91.5 | 8.5 | 10.8 |
| 5'-terminal A in ApDpA | 57.5 | 42.5 | 1.35 |
Data sourced from detailed NMR spectroscopic analysis. researchgate.netumn.edu
Functional Roles and Biological Processes Mediated by 5 Hydroxymethyl 5,6 Dihydrouridine
Regulation of RNA Maturation and Processing
The journey of genetic information from DNA to functional proteins is a highly regulated process, with RNA maturation and processing playing a pivotal role. 5-Hydroxymethyl-5,6-dihydrouridine is implicated in these crucial steps. While the direct synthesis of RNA containing 5-hydroxymethyluridine (B1210401) has been a focus of research to understand its function, the broader family of dihydrouridines, to which this compound belongs, is known to be integral to RNA structure and function. nih.govnih.gov Dihydrouridine is a common modification in the D-loop of transfer RNA (tRNA) across bacteria, eukaryotes, and some archaea. glpbio.comglpbio.com The presence of such modifications can influence the folding and stability of RNA molecules, which is essential for their proper processing and maturation. For instance, the reduction of uridine (B1682114) to dihydrouridine is a widespread modification in tRNA. rsc.org The introduction of a hydroxymethyl group to this already modified base adds another layer of complexity and potential for regulatory control. The development of synthetic methods for incorporating 5-hydroxymethyluridine into RNA oligonucleotides is a critical step towards elucidating its precise role in these processes. nih.govnih.govresearchgate.net These synthetic RNAs can be used in pull-down experiments to identify specific proteins that recognize and interact with this modification, shedding light on the enzymatic machinery involved in its metabolism and its downstream effects on RNA processing. nih.govnih.gov
Impact on Ribosome Function and Translational Fidelity
The ribosome, a complex machinery of proteins and ribosomal RNA (rRNA), is responsible for protein synthesis. The accuracy of this process, known as translational fidelity, is paramount for cellular health. Modified nucleosides within both tRNA and rRNA can significantly impact ribosome function and the fidelity of translation. embopress.orgyoutube.comyoutube.com The presence of modified bases in the anticodon loop of tRNA, for example, is crucial for accurate codon recognition. youtube.com While the direct impact of this compound on translational fidelity is an area of ongoing investigation, the influence of related modifications is well-documented. For instance, modifications at the wobble position of tRNA can restrict conformational flexibility, thereby enhancing translational fidelity. nih.gov The absence of certain modifications can lead to translational stalling and reduced efficiency. nih.gov Given that dihydrouridine is a conserved feature of tRNA, its hydroxymethylated form likely contributes to the fine-tuning of tRNA structure, which in turn affects its interaction with the ribosome and the accuracy of protein synthesis. glpbio.comglpbio.com Dysregulation of ribosome biogenesis and translational fidelity has been linked to various diseases, highlighting the importance of understanding the role of every component, including modified nucleosides. nih.gov
Contributions to Cellular Stress Response and Environmental Adaptation (e.g., Psychrophilic Organisms)
Organisms have evolved sophisticated mechanisms to cope with environmental stressors. Modified nucleosides in RNA are increasingly recognized as key players in these adaptive responses. Dihydrouridine, for example, is thought to contribute to the flexibility of tRNA at low temperatures, a crucial adaptation for psychrophilic (cold-loving) organisms. The reduction of the C5-C6 double bond in uridine to form dihydrouridine disrupts base stacking, which can increase the local flexibility of the RNA backbone. This increased flexibility is believed to be advantageous in cold environments, allowing tRNA to maintain its function. The presence of this compound in these organisms could further modulate this flexibility and contribute to their survival in extreme conditions. Research into Hmd (H2-forming methylenetetrahydromethanopterin dehydrogenase) enzymes and their paralogs in methanogenic archaea, some of which are psychrophiles, suggests a conserved functional role for these proteins, which are involved in metabolic pathways that could be linked to stress adaptation. nih.gov
Interplay with Nucleic Acid-Binding Proteins and Enzymes
The biological functions of this compound are mediated through its interactions with a host of nucleic acid-binding proteins and enzymes. nih.gov These interactions are fundamental to processes like DNA replication, transcription, and RNA transport and translation. nih.govnih.gov The chemical modification of a nucleoside can alter its ability to form hydrogen bonds and participate in base stacking, thereby influencing its recognition by specific proteins. The development of synthetic RNA probes containing 5-hydroxymethyluridine is crucial for identifying the proteins that specifically bind to this modification. nih.govnih.govresearchgate.net These "reader" proteins can then recruit other factors to the RNA, initiating a cascade of regulatory events. For example, the interaction of modified tRNAs with aminoacyl-tRNA synthetases is a critical step in ensuring the correct amino acid is attached to the tRNA, a process essential for translational fidelity. youtube.com Furthermore, the recognition of modified RNA by the innate immune system, such as through Toll-like receptors (TLRs), highlights the importance of these modifications in distinguishing self from non-self RNA. nih.gov
Advanced Methodologies for the Study of 5 Hydroxymethyl 5,6 Dihydrouridine
High-Resolution Mass Spectrometry for Identification and Quantification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification and quantification of 5-Hydroxymethyl-5,6-dihydrouridine. Methods combining liquid chromatography with mass spectrometry (LC-MS) are particularly powerful. For quantification, stable isotope dilution LC-MS is a gold-standard method. nih.gov This involves synthesizing an isotopically labeled version of this compound (e.g., with ¹⁵N or ¹³C) to serve as an internal standard. nih.gov When added to a biological sample, this standard allows for highly accurate quantification by comparing the mass spectrometry signal of the native compound to that of the labeled standard. nih.gov
In terms of identification, HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. The fragmentation pattern (tandem mass spectrometry or MS/MS) is unique to the molecule's structure. For the related compound 5,6-dihydrouridine (B1360020), analysis of its trimethylsilyl (B98337) derivative by gas chromatography/mass spectrometry (GC/MS) has been used for structure proof. nih.gov Similar derivatization or direct analysis of this compound would be expected to yield characteristic fragment ions corresponding to the loss of the ribose sugar and specific cleavages within the dihydropyrimidine (B8664642) ring.
| Technique | Application for this compound | Key Information Obtained |
| LC-MS/MS | Identification and quantification in complex mixtures (e.g., RNA digests). | Retention time, precursor ion mass, product ion fragmentation pattern. |
| GC/MS | Identification of derivatized compound. | Retention time and characteristic mass spectrum for structural confirmation. nih.gov |
| Isotope Dilution MS | Absolute quantification. | Precise concentration in biological samples. nih.gov |
Chromatographic Separation Techniques (e.g., HPLC, TLC) for Analytical Purification
Chromatographic techniques are indispensable for the isolation and purification of this compound from complex biological matrices, such as digested RNA or cellular extracts.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique. Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. Due to the saturation of the pyrimidine (B1678525) ring and the addition of a polar hydroxymethyl group, this compound is expected to be more polar than uridine (B1682114) and would thus have a shorter retention time on a C18 column. nih.gov Boronate gel affinity chromatography can also be employed, which specifically binds to the cis-diol group present in the ribose sugar of nucleosides, allowing for an effective group separation from other molecules. nih.gov
Thin-Layer Chromatography (TLC) is a simpler, yet effective, method for separation and preliminary identification. By combining TLC with methods like mass spectrometry, researchers can identify modified nucleosides. nih.gov Different solvent systems can be optimized to achieve separation of this compound from other canonical and modified nucleosides based on differences in polarity and structure.
| Chromatography Method | Stationary Phase Example | Separation Principle | Application |
| Reversed-Phase HPLC | C18 | Polarity | Analytical quantification and purification. nih.gov |
| Affinity Chromatography | Boronate Gel | Covalent interaction with cis-diols | Isolation of nucleosides from complex mixtures. nih.gov |
| Thin-Layer Chromatography | Silica Gel | Polarity | Rapid qualitative analysis and preparative separation. nih.gov |
Spectroscopic Characterization (e.g., NMR, UV, CD) for Structural Elucidation
Spectroscopic methods provide detailed information about the three-dimensional structure and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for complete structural elucidation in solution. Both ¹H and ¹³C NMR would provide a definitive signature for the molecule. The absence of the C5=C6 double bond would be confirmed by the appearance of signals for the saturated C5-H and C6-H₂ protons in the upfield region of the ¹H NMR spectrum, and the corresponding sp³-hybridized carbon signals in the ¹³C spectrum. The presence and position of the hydroxymethyl group at C5 would be confirmed by its characteristic proton and carbon chemical shifts and by correlation experiments (e.g., HMBC, HSQC).
Ultraviolet (UV) Spectroscopy provides complementary information. Canonical pyrimidines like uridine have a characteristic UV absorption maximum around 260 nm due to the conjugated C5=C6 double bond. In this compound, this bond is saturated, resulting in a loss of this characteristic absorbance, a key feature used to monitor its formation or presence.
X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology of Modified Nucleic Acids and Enzyme Complexes
To understand the structural impact of this compound within a larger biological context, high-resolution structural biology techniques are employed.
X-ray Crystallography can determine the atomic-resolution structure of RNA molecules or enzyme-RNA complexes containing this modified nucleoside. For the related 5,6-dihydrouridine, structural studies have shown that the saturation of the C5-C6 bond leads to a non-planar, puckered conformation of the pyrimidine ring. nih.gov This disrupts the standard base-stacking interactions within an RNA helix, often introducing a local destabilization or increased flexibility. wikipedia.org Similar structural perturbations would be expected from this compound, and crystallography could precisely map these changes and any new interactions mediated by the 5-hydroxymethyl group.
Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights
Computational methods provide a powerful complement to experimental techniques, offering insights into the dynamics and energetics of molecules containing this compound.
Molecular Dynamics (MD) Simulations can be used to explore the conformational landscape of this modified nucleoside, both as an isolated molecule and within an RNA strand. These simulations can reveal the preferred pucker of the dihydropyrimidine ring, the rotational freedom of the hydroxymethyl group, and the flexibility of the sugar-phosphate backbone. Studies on 5,6-dihydrouridine have shown it increases the local flexibility of tRNA. wikipedia.org MD simulations could quantify the energetic basis for this flexibility and predict how the additional hydroxymethyl group modulates these dynamics.
Quantum Chemistry Calculations (e.g., Density Functional Theory) can be used to calculate properties like NMR chemical shifts, vibrational frequencies, and reaction energetics, aiding in the interpretation of experimental spectra and in understanding the mechanisms of enzymes that synthesize or recognize this modification.
Genetic Engineering and Mutagenesis Approaches for Functional Dissection
To understand the biological function of this compound, researchers can manipulate the genes responsible for its creation. This modification is synthesized from uridine within an RNA molecule by specific enzymes, likely a class of dihydrouridine synthases (DUS).
By using gene knockout or CRISPR/Cas9-mediated gene editing to delete or inactivate the gene for the responsible synthase, researchers can create cells or organisms that lack this compound. The resulting phenotype (e.g., changes in growth rate, stress resistance, or protein synthesis) can then be studied to infer the function of the modification.
Site-directed mutagenesis can be used to alter the active site of the synthase enzyme to probe its substrate specificity and catalytic mechanism. Furthermore, mutating the target uridine base in an RNA gene to another nucleotide would prevent the modification from occurring at that specific site, allowing for a highly targeted investigation of its function at a particular position within the RNA.
Synthetic Approaches and Chemical Biology Probes for 5 Hydroxymethyl 5,6 Dihydrouridine Research
Chemo-Enzymatic Synthesis of 5-Hydroxymethyl-5,6-dihydrouridine and its Analogs
Chemo-enzymatic synthesis leverages the specificity of enzymes for certain transformations, which can be challenging to achieve through purely chemical methods. nih.gov This approach combines chemical synthesis with enzymatic reactions to produce complex molecules like modified nucleosides and their analogs. ualberta.ca While a specific chemo-enzymatic route for this compound is not extensively documented, the synthesis of related compounds provides a strategic framework.
The synthesis of analogs such as 5-(hydroxymethyl)-2'-deoxycytidine (5-HMdC) and its glycosylated form has been achieved using a combination of solid-phase synthesis and enzymatic glycosylation. researchgate.net For instance, a DNA fragment containing 5-HMdC was synthesized and subsequently glycosylated using uridine (B1682114) diphosphoglucose (UDPG) and T4 β-glucosyltransferase (BGT). researchgate.net This highlights a general principle where a chemically synthesized precursor is modified by an enzyme to yield the final product.
A plausible chemo-enzymatic strategy for this compound could involve the chemical synthesis of a precursor molecule, which is then subjected to an enzymatic reduction to form the 5,6-dihydrouridine (B1360020) structure. Alternatively, an enzyme could be used to introduce the hydroxymethyl group at the C5 position of a dihydrouridine precursor. The use of enzymes in natural product synthesis offers advantages in generating chiral synthons and performing specific transformations under mild conditions. nih.govunl.pt
The following table outlines key enzymes and their potential roles in the chemo-enzymatic synthesis of modified nucleosides:
| Enzyme Family | Potential Application in Synthesis | Reference |
| Glycosyltransferases | Addition of sugar moieties to the hydroxymethyl group. | researchgate.net |
| Oxidoreductases | Reduction of the uracil (B121893) ring to form dihydrouridine. | unl.pt |
| Hydroxylases | Introduction of the hydroxymethyl group. | N/A |
Strategies for Site-Specific Incorporation into Synthetic Oligonucleotides
The functional study of this compound within a nucleic acid context requires its precise placement in synthetic oligonucleotides. A common and effective method for this is solid-phase synthesis using a phosphoramidite (B1245037) synthon of the modified nucleoside. nih.gov This approach allows for the incorporation of the modified base at any desired position within a DNA or RNA sequence.
For the analogous compound, 5-(hydroxymethyl)-2'-deoxyuridine (HMdU), a phosphoramidite synthon with a protected 5-(hydroxymethyl) group has been successfully used. nih.gov The protection of the hydroxymethyl group is crucial to prevent unwanted side reactions during the automated synthesis process. An acetyl group has been shown to be an effective protecting group for the 5-(hydroxymethyl) function. nih.gov This strategy ensures that the hydroxyl group does not interfere with the phosphoramidite coupling chemistry.
The general steps for site-specific incorporation are as follows:
Synthesis of the modified nucleoside: this compound is chemically synthesized.
Protection of functional groups: The 5'-hydroxyl, the 5-hydroxymethyl, and any other reactive groups are protected. The choice of protecting groups is critical for compatibility with the synthesis cycle.
Phosphitylation: The 3'-hydroxyl group is reacted to form a phosphoramidite.
Solid-phase synthesis: The modified phosphoramidite is used in an automated DNA/RNA synthesizer to be incorporated at the desired position in the growing oligonucleotide chain.
Deprotection and cleavage: After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final product.
This methodology has been instrumental in studying the effects of modified bases on DNA structure, stability, and interaction with proteins. nih.gov
Development of Fluorescent and Isotope-Labeled Probes for Live-Cell Imaging and Mechanistic Studies
To visualize the localization and dynamics of this compound in living cells and to investigate its metabolic fate, fluorescent and isotope-labeled probes are invaluable tools. nih.govnih.gov
Fluorescent Probes: The development of fluorescent probes often involves attaching a fluorophore to the molecule of interest. For this compound, the 5-hydroxymethyl group presents a convenient attachment point for a fluorescent dye. The synthesis of such a probe would involve conjugating a fluorophore to the hydroxymethyl group, ensuring that the fluorescent tag does not significantly alter the biological activity of the nucleoside. These probes can be used in fluorescence microscopy to study the cellular uptake, distribution, and trafficking of the modified nucleoside.
Isotope-Labeled Probes: Isotope labeling involves replacing one or more atoms of the molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes (e.g., ³H, ¹⁴C). These labeled compounds are chemically identical to their unlabeled counterparts but can be detected by mass spectrometry or by their radioactivity. Isotope-labeled this compound can be used in metabolic studies to trace its incorporation into cellular macromolecules and to identify its metabolic products. The synthesis of radiolabeled derivatives can also aid in the quantitative analysis of the modified nucleoside. nih.gov
The following table summarizes the types of probes and their applications:
| Probe Type | Label | Detection Method | Application | Reference |
| Fluorescent | Fluorophore (e.g., Fluorescein, Rhodamine) | Fluorescence Microscopy | Live-cell imaging, cellular localization. | nih.govnih.gov |
| Isotopic (stable) | ¹³C, ¹⁵N, ²H | Mass Spectrometry | Metabolic tracing, mechanistic studies. | N/A |
| Isotopic (radioactive) | ³H, ¹⁴C | Scintillation Counting, Autoradiography | Quantitative analysis, metabolic fate studies. | nih.gov |
Current Challenges and Future Directions in 5 Hydroxymethyl 5,6 Dihydrouridine Research
Elucidating the Full Biological Repertoire and Regulatory Networks
A significant challenge in the study of 5-Hydroxymethyl-5,6-dihydrouridine is its very existence and biological relevance, which remain largely hypothetical. The initial and most fundamental task is to confirm its natural occurrence in cellular RNA. Should its presence be verified, the next critical step involves deciphering its biological functions and the regulatory networks that govern its deposition and removal.
The known functions of its parent compound, dihydrouridine (D), offer a logical starting point. Dihydrouridine is known to increase the conformational flexibility of the RNA backbone, which can disrupt the canonical A-form helix and impact RNA structure. plos.orgcaymanchem.com In tRNA, this flexibility is crucial for proper folding and interaction with the ribosome. pnas.orgpnas.org More recently, D has been identified in mRNA, where it appears to influence splicing and translation. plos.org The addition of a hydroxymethyl group, as seen in the well-studied DNA modification 5-hydroxymethylcytosine (B124674) (5hmC), can introduce new functionalities, such as providing a docking site for specific reader proteins or serving as an intermediate in a demethylation pathway. mdpi.com It is plausible that a hydroxymethyl group on dihydrouridine could similarly modulate its structural impact or create a binding site for a new class of RNA-binding proteins, thereby expanding its functional repertoire.
Future research must focus on identifying the "writer" and "eraser" enzymes for this modification. The dihydrouridine synthases (Dus) are responsible for creating D from uridine (B1682114). nih.govpnas.orgnih.gov It is conceivable that a subset of Dus enzymes, or a yet-to-be-discovered enzyme family, could catalyze the subsequent hydroxymethylation. Drawing parallels from DNA and other RNA modifications, enzymes from the Ten-Eleven Translocation (TET) or ALKB families of dioxygenases are potential candidates for this role. mdpi.com Identifying these enzymes is paramount, as it would enable the manipulation of this compound levels in cellular and animal models, a key step in elucidating its physiological and pathological roles.
Developing Novel Methodologies for High-Throughput Analysis and Mapping
The detection and mapping of novel, and likely low-abundance, RNA modifications like this compound present a formidable technical hurdle. researchgate.netnih.gov Current methodologies for studying RNA modifications can be broadly categorized into antibody-based approaches, chemical derivatization coupled with sequencing, and direct sequencing technologies.
Current Methodologies and Their Limitations
| Method | Principle | Advantages | Limitations for Novel Modifications |
| Antibody-based (e.g., MeRIP-seq) | Uses antibodies to enrich for RNA molecules containing a specific modification, followed by high-throughput sequencing. frontiersin.org | Relatively established for common modifications like m6A. | Requires a highly specific antibody, which is not available for a novel modification. Potential for cross-reactivity. frontiersin.org |
| Chemical Derivatization (e.g., D-seq) | Specific chemical treatment of RNA induces changes (e.g., reverse transcriptase stops) at the site of modification, which are then detected by sequencing. nih.gov | Can provide single-nucleotide resolution. Does not rely on antibodies. | Requires unique and specific chemical reactivity of the target modification. The reactivity of this compound is unknown. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | RNA is digested into individual nucleosides, which are then separated and identified by their mass-to-charge ratio. nih.gov | The gold standard for identifying and quantifying known and unknown modifications. | Destroys the sequence context, making it impossible to map the modification's location within the RNA. nih.gov |
| Direct RNA Sequencing (e.g., Nanopore) | Sequences native RNA molecules directly, detecting modifications based on alterations in the electrical current signal. nih.gov | Preserves sequence context and has the potential to detect multiple modifications simultaneously. | Signal interpretation for novel modifications is complex and requires sophisticated computational models and training data. nih.govnih.gov |
A key future direction will be the development of a chemical or enzymatic method that specifically targets the hydroxymethyl group on a dihydrouridine base. For instance, techniques analogous to those used for 5hmC in DNA, such as selective chemical labeling or enzymatic glucosylation followed by enrichment, could be adapted for RNA. nih.govnih.gov The synthesis of RNA oligonucleotides containing this compound will be an essential prerequisite for developing and validating such methods. nih.govnih.gov
Furthermore, advancements in direct sequencing technologies, particularly in the computational analysis of raw signal data, hold promise for the de novo discovery and mapping of novel modifications without the need for specific antibodies or chemical treatments. nih.gov This will require the generation of synthetic RNA standards containing this compound to train the base-calling algorithms to recognize its unique electronic signature.
Bridging In Vitro Mechanistic Insights with In Vivo Biological Context
A persistent challenge in the field of epitranscriptomics is to connect the mechanistic insights gained from in vitro studies with the complex biological realities inside a living cell. nih.govnih.gov While in vitro experiments can reveal the precise impact of a modification on RNA structure, stability, or its interaction with a specific protein, the cellular environment is a crowded and dynamic space where numerous factors can influence these properties.
For this compound, initial in vitro studies would likely focus on its effect on RNA secondary structure, thermal stability, and its influence on the efficiency and fidelity of translation by the ribosome. These experiments would provide a foundational understanding of its biochemical properties.
However, to understand its true biological function, these findings must be validated in vivo. This requires the development of cellular models where the levels of this compound can be precisely controlled, likely through the knockout or overexpression of its yet-to-be-identified "writer" and "eraser" enzymes. Subsequent transcriptomic, proteomic, and ribosome profiling analyses in these models would help to uncover the global impact of this modification on gene expression and cellular physiology.
Bridging this gap will also necessitate the development of more sophisticated analytical tools that can probe RNA structure and RNA-protein interactions within living cells at high resolution. Techniques that combine chemical probing of RNA structure with high-throughput sequencing can provide snapshots of how modifications like dihydrouridine and its derivatives influence RNA folding in their native context. nih.gov Ultimately, integrating the data from in vitro biophysical studies with in vivo functional genomics will be essential to fully comprehend the role of this compound in the intricate regulatory landscape of the cell.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-hydroxymethyl-5,6-dihydrouridine, and how do reaction conditions influence product purity?
- Methodological Answer : Synthesis often involves acid-catalyzed hydrolysis or iodination of uridine derivatives. For example, iodination of 2'-deoxyuridine with iodine and nitric acid in chloroform yields diiodo-dihydrouridine intermediates, which can be further modified to introduce hydroxymethyl groups via NaOH-mediated elimination or acetic anhydride–HCl demethylation . Key factors include solvent choice (e.g., CCl₄ for iodination), temperature control, and purification via column chromatography. Evidence from NMR and mass spectrometry is critical to confirm structural integrity .
Q. How can researchers distinguish this compound from other dihydrouridine derivatives using spectroscopic techniques?
- Methodological Answer :
- NMR : The hydroxymethyl proton (CH₂OH) resonates at δ ~3.5–4.0 ppm (¹H NMR), while the dihydrouridine ring protons appear as distinct multiplet patterns between δ 5.0–6.0 ppm. ¹³C NMR can confirm the hydroxymethyl carbon at δ ~60–65 ppm .
- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z corresponding to C₁₀H₁₄N₂O₇ (exact mass calculated). Fragmentation patterns differ from methyl or carbomethoxy derivatives .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported hydrolysis mechanisms of uridine derivatives to 5,6-dihydrouridines?
- Methodological Answer : Discrepancies arise from acid concentration and temperature effects. For example, Shapiro et al. observed uncatalyzed hydrolysis of uridine at neutral pH , while Prior and Santi identified acid-catalyzed pathways with 6-hydroxy intermediates . To reconcile these:
- Perform kinetic studies under varied pH (1–7) and temperatures (25–80°C).
- Use isotopic labeling (e.g., D₂O) to track protonation sites.
- Compare HPLC retention times and MS/MS fragmentation of intermediates .
Q. How can this compound's potential antiviral activity be investigated, given structural similarities to JBIR-68?
- Methodological Answer :
- In vitro assays : Test inhibition of viral polymerases (e.g., influenza RNA-dependent RNA polymerase) using fluorescence-based nucleotide incorporation assays.
- Structural modeling : Compare the hydroxymethyl group’s steric and electronic effects with JBIR-68’s geranyl moiety using molecular docking (e.g., AutoDock Vina).
- Cellular uptake studies : Use radiolabeled (³H or ¹⁴C) derivatives to quantify intracellular accumulation in infected vs. uninfected cells .
Q. What role does the hydroxymethyl group play in modulating RNA stability, and how can this be experimentally validated?
- Methodological Answer :
- Thermal denaturation assays : Compare melting temperatures (Tₘ) of RNA oligonucleotides containing 5-hydroxymethyl-dihydrouridine vs. unmodified dihydrouridine.
- RNase susceptibility : Treat RNA with RNase A/T1 and analyze degradation kinetics via gel electrophoresis or qRT-PCR.
- Molecular dynamics simulations : Simulate RNA duplexes to assess hydrogen bonding and stacking interactions .
Key Considerations for Experimental Design
- Contradiction Analysis : Always replicate conditions from prior studies (e.g., Prior vs. Shapiro ) to identify variable-dependent outcomes.
- Ethical Compliance : Ensure safe handling of iodination reagents and antiviral assays, adhering to institutional biosafety protocols .
- Data Reproducibility : Document reagent purities (e.g., Lawesson’s reagent ≥97% ) and instrument calibration details.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
